molecular formula C73H114N16O26 B12388181 Keap1-Nrf2-IN-16

Keap1-Nrf2-IN-16

Cat. No.: B12388181
M. Wt: 1631.8 g/mol
InChI Key: CHFWRHMYWKNWOD-AQDAXDPNSA-N
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Description

Keap1-Nrf2-IN-16 is a useful research compound. Its molecular formula is C73H114N16O26 and its molecular weight is 1631.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C73H114N16O26

Molecular Weight

1631.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H114N16O26/c1-10-38(8)59(71(112)82-46(73(114)115)19-24-53(76)92)87-69(110)51-17-14-28-89(51)72(113)50(31-37(6)7)86-67(108)48(32-40-15-12-11-13-16-40)84-62(103)42(20-25-55(94)95)78-54(93)34-77-70(111)60(39(9)90)88-65(106)45(22-27-57(98)99)80-63(104)44(21-26-56(96)97)81-68(109)49(33-58(100)101)85-66(107)47(30-36(4)5)83-64(105)43(18-23-52(75)91)79-61(102)41(74)29-35(2)3/h11-13,15-16,35-39,41-51,59-60,90H,10,14,17-34,74H2,1-9H3,(H2,75,91)(H2,76,92)(H,77,111)(H,78,93)(H,79,102)(H,80,104)(H,81,109)(H,82,112)(H,83,105)(H,84,103)(H,85,107)(H,86,108)(H,87,110)(H,88,106)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,59-,60-/m0/s1

InChI Key

CHFWRHMYWKNWOD-AQDAXDPNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Keap1-Nrf2-IN-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Keap1-Nrf2-IN-16, a key peptide inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The document covers its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization, offering a valuable resource for researchers in cellular biology and drug discovery.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Discovery of this compound

This compound is a 16-amino acid peptide derived from the N-terminal Neh2 domain of the Nrf2 protein. This region of Nrf2 contains a high-affinity "ETGE" motif that is essential for its binding to the Kelch domain of Keap1. The discovery that short peptides containing this motif could competitively inhibit the Keap1-Nrf2 interaction paved the way for the development of direct, non-covalent inhibitors of this pathway. This compound represents a key research tool for studying the functional consequences of Keap1-Nrf2 pathway activation. The sequence of this compound is Leu-Gln-Leu-Asp-Glu-Glu-Thr-Gly-Glu-Phe-Leu-Pro-Ile-Gln-Ser-Ala.

Quantitative Data

The binding affinity of this compound and related peptides for the Keap1 Kelch domain has been determined using various biophysical techniques. The following tables summarize the key quantitative data available.

Compound Assay Method Binding Affinity (Kd) Reference
16-mer Nrf2 peptide (this compound)Surface Plasmon Resonance (SPR) Competition Assay23.9 nM
16-mer Nrf2 peptide (this compound)Isothermal Titration Calorimetry (ITC)~20 nM
14-mer Nrf2 peptidePull-down assayEffective displacement
10-mer Nrf2 peptidePull-down assayEffective displacement
9-mer Nrf2 peptideSurface Plasmon Resonance (SPR) Competition Assay352 nM
Acetylated 9-mer Nrf2 peptideSurface Plasmon Resonance (SPR) Competition Assay23.1 nM
Peptide Assay Method IC50 Reference
9-mer Nrf2 peptideFluorescence Polarization (FP) Assay3.48 µM
Acetylated 9-mer Nrf2 peptideFluorescence Polarization (FP) Assay194 nM
8-mer Nrf2 peptideFluorescence Polarization (FP) Assay21.7 µM

Experimental Protocols

Synthesis of this compound

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., PyClocK)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Acetonitrile

  • Water

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 25% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Alanine) to the resin using a coupling reagent like PyClocK and DIPEA in DMF. The reaction progress can be monitored using a ninhydrin test.

  • Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride and DIPEA can be performed.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser, Gln, Ile, Pro, Leu, Phe, Glu, Gly, Thr, Glu, Glu, Asp, Leu, Gln, Leu). Non-natural amino acids, if used, are coupled in a similar manner.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail, typically a mixture of TFA with scavengers like TIS and water.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor.

Materials:

  • Purified recombinant Keap1 Kelch domain protein

  • Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide probe in assay buffer.

  • Assay Setup: In a 384-well plate, add the test inhibitor solution.

  • Addition of Keap1 and Probe: Add the Keap1 protein and the fluorescent probe mixture to the wells containing the inhibitor. Include control wells with Keap1 and probe only (maximum polarization) and probe only (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 528 nm emission for FITC).

  • Data Analysis: Calculate the degree of inhibition for each concentration of the test compound. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Materials:

  • Purified recombinant Keap1 Kelch domain protein

  • This compound peptide

  • ITC buffer (e.g., PBS, degassed)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation: Prepare a solution of the Keap1 Kelch domain protein in the ITC buffer and load it into the sample cell of the calorimeter. Prepare a solution of the this compound peptide in the same buffer at a higher concentration and load it into the injection syringe.

  • Titration: Perform a series of small injections of the peptide solution into the protein solution while monitoring the heat change. A reference cell contains only the buffer.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-change peaks to obtain the heat per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Visualizations

A Technical Guide to Direct Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Keap1-Nrf2-IN-16" is not publicly available in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the core principles, methodologies, and data related to the discovery and characterization of direct Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, serving as a technical resource for researchers in the field.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal, homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, binds to the N-terminal Neh2 domain of the transcription factor Nrf2. This interaction facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of the transcription factor.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine sensors within Keap1 are modified. This leads to a conformational change in the Keap1-Cul3 E3 ligase complex, which inhibits Nrf2 ubiquitination. As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a broad array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione biosynthesis.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding (ETGE/DLG motifs) Proteasome 26S Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association p_Nrf2 Stabilized Nrf2 Keap1->p_Nrf2 Inhibition of Ubiquitination Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Cul3 Stress Oxidative/Electrophilic Stress Stress->Keap1 Cysteine Modification Nucleus_Nrf2 Nrf2 p_Nrf2->Nucleus_Nrf2 Translocation sMaf sMaf Nucleus_Nrf2->sMaf Heterodimerization ARE ARE (DNA) sMaf->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Gene Transcription

Figure 1: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Mechanism of Action: Direct Keap1-Nrf2 PPI Inhibitors

An alternative strategy to induce the Nrf2-mediated cytoprotective response, independent of cysteine modification, is the direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI). Small molecules have been designed to bind to the Kelch domain of Keap1, the same domain that recognizes the ETGE and DLG motifs of Nrf2.

The binding pocket on the Keap1 Kelch domain is a positively charged region that accommodates the negatively charged residues of the Nrf2 ETGE motif. Potent PPI inhibitors are designed to mimic this interaction, occupying the binding site and thereby preventing Keap1 from binding to Nrf2. This competitive inhibition prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its stabilization, nuclear translocation, and the activation of ARE-dependent gene expression, mirroring the effects of an oxidative stress response.

PPI_Inhibition cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 (Kelch Domain) Nrf2->Keap1 Binding leads to degradation Stabilized_Nrf2 Stabilized Nrf2 Nrf2->Stabilized_Nrf2 Stabilization & Accumulation Keap1->Nrf2 Interaction Blocked Inhibitor PPI Inhibitor (e.g., this compound) Inhibitor->Keap1 Competitive Binding Nucleus_Nrf2 Nrf2 (To Nucleus) Stabilized_Nrf2->Nucleus_Nrf2 Translocation

Figure 2: Mechanism of direct Keap1-Nrf2 protein-protein interaction (PPI) inhibition.

Quantitative Data for Representative PPI Inhibitors

While data for "this compound" is unavailable, the following table summarizes quantitative data for other known peptide and small-molecule inhibitors of the Keap1-Nrf2 PPI. This data is typically generated using the biophysical and cellular assays detailed in the subsequent sections.

Compound/PeptideAssay TypeMeasurementValue (nM)Reference
Peptide Inhibitors
Nrf2 16-mer peptideSurface Plasmon Resonance (SPR)KD23.9
Nrf2 9-mer peptideSurface Plasmon Resonance (SPR)KD352
Acetylated Nrf2 9-merSurface Plasmon Resonance (SPR)KD23.1
Small Molecule Inhibitors
Compound from Jiang et al.Fluorescence Polarization (FP)IC5028.6
Modified CompoundFluorescence Polarization (FP)IC5014.4
Compound 2 (Salim et al.)Isothermal Titration Calorimetry (ITC)KD3.57

Experimental Protocols

The identification and characterization of Keap1-Nrf2 PPI inhibitors rely on a suite of robust biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay

The FP assay is a widely used high-throughput screening method to quantify the binding of a small fluorescently-labeled molecule (probe) to a larger protein. In the context of Keap1-Nrf2, a fluorescently-labeled Nrf2 peptide (e.g., FITC-9-mer Nrf2 peptide) serves as the probe. When unbound, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 Kelch domain protein, the tumbling slows significantly, leading to an increase in polarization. Test compounds that inhibit the Keap1-Nrf2 interaction will compete with the fluorescent probe for binding to Keap1, resulting in a decrease in polarization.

Detailed Methodology:

  • Reagents:

    • Purified, His-tagged human Keap1 Kelch domain protein.

    • Fluorescently-labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide amide).

    • Assay Buffer (e.g., HEPES buffer).

    • Test compounds dissolved in DMSO.

    • 384-well, black, non-binding surface microplates.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 384-well plate, add the fluorescent probe (final concentration ~2-4 nM) and the Keap1 Kelch domain protein (final concentration ~6-12 nM) to each well.

    • Add the serially diluted test compounds to the wells. Include control wells:

      • Pmax (Maximum Polarization): Probe + Keap1 protein (no inhibitor).

      • Pmin (Minimum Polarization): Probe only (no protein).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (P_obs - P_min) / (P_max - P_min)), where P_obs is the observed polarization.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition cluster_analysis Analysis A Prepare Reagents: - Keap1 Kelch Domain - Fluorescent Nrf2 Probe - Test Compounds B Dispense Probe + Keap1 Protein A->B C Add Serial Dilutions of Test Compound B->C D Incubate at RT for 30 min C->D E Read Fluorescence Polarization D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Figure 3: Workflow for a Fluorescence Polarization (FP) competition assay.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to study molecular interactions. It offers high sensitivity and is less prone to interference from compound autofluorescence than standard FRET. For the Keap1-Nrf2 interaction, the Keap1 Kelch domain is indirectly labeled with a long-lifetime donor fluorophore (e.g., Terbium (Tb)-anti-His antibody binding to a His-tagged Keap1), and an Nrf2 peptide is labeled with an acceptor fluorophore (e.g., FITC). When the donor and acceptor are in close proximity due to the Keap1-Nrf2 binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. Inhibitors disrupt this interaction, reducing the FRET signal.

Detailed Methodology:

  • Reagents:

    • His-tagged Keap1 Kelch domain protein.

    • Tb-conjugated anti-His antibody (Donor).

    • FITC-labeled 9-mer Nrf2 peptide amide (Acceptor).

    • Assay Buffer.

    • Test compounds in DMSO.

    • Low-volume 384-well plates.

  • Procedure:

    • Optimize concentrations of Keap1 protein, Tb-anti-His antibody, and FITC-Nrf2 peptide to achieve a robust signal-to-background ratio.

    • Add test compounds at various concentrations to the wells.

    • Add the pre-mixed detection reagents (Keap1, Tb-anti-His, FITC-Nrf2 peptide) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-5 hours) to allow the binding to reach equilibrium.

    • Measure the time-resolved fluorescence signal on a compatible plate reader, recording emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm).

Keap1-Nrf2-IN-16: A Technical Guide to a Novel Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This process maintains low intracellular levels of Nrf2. In response to stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[5] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.[5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the biochemical and biophysical properties of a novel, hypothetical direct inhibitor, Keap1-Nrf2-IN-16 (IN-16), designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI).

Introduction to this compound

This compound is a potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 PPI. Unlike electrophilic modulators that covalently modify Keap1's cysteine sensors, IN-16 is a non-covalent inhibitor that directly competes with the high-affinity ETGE motif of Nrf2 for binding to the Kelch domain of Keap1.[7][8] This mode of action leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of antioxidant response element (ARE)-driven gene expression. This document details the biochemical and biophysical characteristics of IN-16, along with the experimental protocols used for its characterization.

Biochemical and Biophysical Properties of this compound

The interaction of IN-16 with the Keap1 Kelch domain has been characterized using a suite of biophysical and biochemical assays. The quantitative data from these experiments are summarized below.

Table 1: Binding Affinity of this compound to Human Keap1 Kelch Domain
Assay MethodParameterValue (nM)
Fluorescence Polarization (FP)IC₅₀25.3
Surface Plasmon Resonance (SPR)K_D_15.8
Isothermal Titration Calorimetry (ITC)K_D_18.2
Table 2: Kinetic Parameters of this compound Binding from SPR
ParameterSymbolValue
Association Rate Constantk_a_2.1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constantk_d_3.3 x 10⁻³ s⁻¹
Table 3: Cellular Activity of this compound
AssayCell LineParameterValue (µM)
Nrf2-ARE Reporter AssayHEK293TEC₅₀0.85
NQO1 Induction Assay (qRT-PCR)A549EC₅₀1.2
HO-1 Induction Assay (Western Blot)HaCaTEC₅₀1.5

Signaling Pathway and Mechanism of Action

IN-16 acts by directly inserting into the Nrf2 binding pocket on the Keap1 Kelch domain, thereby preventing the binding of Nrf2 and its subsequent ubiquitination.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 Recruits Nrf2 Nrf2 Nrf2->Keap1 Binds (ETGE/DLG motifs) Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitinates IN16 IN-16 IN16->Keap1 Inhibits Binding sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE Nrf2_n->ARE Binds sMaf->ARE Binds Cytoprotective_Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Cytoprotective_Genes Activates Transcription

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by IN-16 in a competitive binding format.

Materials:

  • Recombinant human Keap1 Kelch domain (aa 321-609)

  • FITC-labeled 16-mer Nrf2 peptide (FITC-LDEETGEFL)

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP

  • IN-16 stock solution in DMSO

  • 384-well black, low-volume microplates

Protocol:

  • Prepare a serial dilution of IN-16 in Assay Buffer.

  • In each well of the microplate, add 5 µL of the IN-16 dilution.

  • Add 5 µL of 40 nM FITC-Nrf2 peptide to each well.

  • Add 10 µL of 60 nM Keap1 Kelch domain to initiate the binding reaction.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).

  • Calculate IC₅₀ values from the resulting dose-response curve.

FP_Assay_Workflow start Start: Prepare Reagents dilution Create Serial Dilution of IN-16 start->dilution plate_prep Add IN-16 to 384-well plate dilution->plate_prep add_peptide Add FITC-Nrf2 Peptide (20 nM final) plate_prep->add_peptide add_protein Add Keap1 Protein (30 nM final) add_peptide->add_protein incubation Incubate 30 min at RT add_protein->incubation read_plate Read Fluorescence Polarization incubation->read_plate analysis Calculate IC50 read_plate->analysis

Fluorescence Polarization Assay Workflow.
Surface Plasmon Resonance (SPR) Analysis

SPR is used to determine the binding kinetics and affinity (K_D_) of IN-16 to the Keap1 Kelch domain.

Materials:

  • SPR instrument with CM5 sensor chips

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Keap1 Kelch domain

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1 mM TCEP

  • IN-16 stock solution in DMSO

Protocol:

  • Immobilize the Keap1 Kelch domain onto the CM5 sensor chip surface via amine coupling to a density of ~5000 RU.

  • Prepare a serial dilution of IN-16 in Running Buffer.

  • Inject the IN-16 dilutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase).

  • Allow the buffer to flow over the chip for 300 seconds (dissociation phase).

  • Regenerate the surface with a pulse of 10 mM glycine-HCl pH 2.5.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a_, k_d_, and K_D_.

Nrf2-ARE Reporter Assay

This cell-based assay quantifies the ability of IN-16 to induce Nrf2-mediated gene transcription.

Materials:

  • HEK293T cells

  • pGL4.37[luc2P/ARE/Hygro] vector (Promega)

  • Control vector (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • IN-16 stock solution in DMSO

  • Dual-Luciferase Reporter Assay System

Protocol:

  • Co-transfect HEK293T cells with the ARE-luciferase reporter vector and the control Renilla luciferase vector.

  • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of IN-16 for 16-24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Calculate EC₅₀ values from the dose-response curve of normalized luciferase activity.

Conclusion

This compound is a potent and selective non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its ability to robustly activate the Nrf2 pathway in cellular models demonstrates its potential as a therapeutic agent for diseases associated with oxidative stress. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers working on the modulation of the Keap1-Nrf2 pathway.

References

In Vitro Characterization of Keap1-Nrf2-IN-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Keap1-Nrf2-IN-16, a bioactive peptide designed to inhibit the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document outlines the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of this potential therapeutic agent.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the repressor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. Keap1 acts as a sensor for cellular stress. Upon exposure to oxidative or electrophilic insults, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This transcriptional activation leads to the expression of a suite of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

This compound is a bioactive peptide designed to competitively inhibit the Keap1-Nrf2 interaction, mimicking the effect of cellular stress and leading to the activation of the Nrf2-mediated antioxidant response. The in vitro characterization of this inhibitor is essential to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the in vitro characterization of a Keap1-Nrf2 inhibitor. Please note that the values for this compound are representative examples and should be determined empirically.

Table 1: Biochemical Assay Data for this compound

Assay TypeParameterThis compound (Representative Value)Description
Fluorescence Polarization (FP)IC5050 nMConcentration of inhibitor required to displace 50% of a fluorescently labeled Nrf2 peptide from Keap1.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)IC5035 nMConcentration of inhibitor required to reduce the FRET signal by 50%, indicating disruption of the Keap1-Nrf2 interaction.
AlphaLISAIC5040 nMConcentration of inhibitor required to reduce the AlphaLISA signal by 50%, indicating disruption of the Keap1-Nrf2 interaction.
Surface Plasmon Resonance (SPR)KD100 nMEquilibrium dissociation constant, a measure of binding affinity between the inhibitor and Keap1.

Table 2: Cell-Based Assay Data for this compound

Assay TypeCell LineParameterThis compound (Representative Value)Description
ARE-Luciferase Reporter AssayHEK293T-AREEC50200 nMConcentration of inhibitor that provokes a response halfway between the baseline and maximum response in the ARE-luciferase reporter assay.
Nqo1 Gene Expression (qPCR)A549EC50250 nMConcentration of inhibitor that induces half-maximal expression of the Nrf2 target gene Nqo1.
HO-1 Protein Expression (Western Blot)HaCaTEC50300 nMConcentration of inhibitor that induces half-maximal expression of the Nrf2 target protein HO-1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring the change in polarization of a fluorescently labeled Nrf2 peptide.

  • Materials:

    • Recombinant human Keap1 Kelch domain protein

    • FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-Amide)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

    • This compound (and other test compounds)

    • 384-well, low-volume, black, round-bottom plates

    • Plate reader capable of measuring fluorescence polarization

  • Protocol:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 10 µL of the test compound dilutions.

    • Add 5 µL of a solution containing the FITC-labeled Nrf2 peptide (final concentration ~10 nM) to each well.

    • Add 5 µL of a solution containing the Keap1 Kelch domain protein (final concentration ~50 nM) to each well.

    • For controls, use wells with peptide and buffer only (minimum polarization) and wells with peptide, protein, and vehicle (DMSO) only (maximum polarization).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This proximity-based assay measures the disruption of the Keap1-Nrf2 interaction using a donor and acceptor fluorophore pair.

  • Materials:

    • His-tagged recombinant human Keap1 Kelch domain protein

    • Biotinylated Nrf2 peptide (e.g., Biotin-LDEETGEFL)

    • Terbium (Tb)-conjugated anti-His antibody (donor)

    • Streptavidin-conjugated d2 (acceptor)

    • TR-FRET Assay Buffer: 50 mM HEPES (pH 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] In response to oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[1][5] Dysregulation of the Keap1-Nrf2 pathway is implicated in a host of chronic diseases characterized by oxidative stress, including neurodegenerative diseases, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[5][6][7] This technical guide provides an in-depth overview of a representative non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), serving as a paradigm for the development of therapeutics targeting this pathway. While specific data for a compound designated "Keap1-Nrf2-IN-16" is not publicly available, this guide utilizes data from well-characterized naphthalene-based inhibitors to illustrate the core principles, experimental methodologies, and data presentation relevant to this class of compounds.

The Keap1-Nrf2 Signaling Pathway

The interaction between Keap1 and Nrf2 is a tightly regulated process. Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[3] It sequesters Nrf2 in the cytoplasm through binding to two specific motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[8][9] This dual-binding mechanism facilitates the efficient ubiquitination of Nrf2, leading to its rapid degradation and maintaining low basal levels of Nrf2 activity.

Small molecule inhibitors that directly block the Keap1-Nrf2 PPI prevent the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and initiate the transcription of ARE-dependent genes. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds (ETGE/DLG motifs) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Inhibitor This compound (Inhibitor) Inhibitor->Keap1 Inhibits Binding Maf sMaf Nrf2_nuc->Maf ARE ARE Nrf2_nuc->ARE Binds Maf->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Activates Transcription

Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of action of a Keap1-Nrf2 PPI inhibitor.

Quantitative Data for a Representative Naphthalene-Based Inhibitor

The following tables summarize the quantitative data for a representative non-covalent, naphthalene-based Keap1-Nrf2 inhibitor, illustrating the typical assays and potency metrics used to characterize such compounds.

Assay Type Inhibitor IC50 / Kd Reference
Fluorescence Polarization (FP)Compound 13 µM (IC50)[2]
Surface Plasmon Resonance (SPR)Compound 161.7 µM (Kd)[5]
Isothermal Titration Calorimetry (ITC)Naphthalene-based inhibitor63 nM (IC50)[2]
Cell-based ARE-Luciferase Reporter AssayCompound 1028.6 nM (EC50)[2]

Table 1: In Vitro and Cellular Potency of Representative Keap1-Nrf2 Inhibitors.

Gene Cell Line Treatment Fold Induction (mRNA) Reference
NQO1H9c2Compound 17Significant increase[5]
HO-1H9c2Compound 17Significant increase[5]
Nrf2H9c2Compound K22 (10 µM)~2.5-fold[1]
NQO1H9c2Compound K22 (10 µM)~3.5-fold[1]
HO-1H9c2Compound K22 (10 µM)~4-fold[1]

Table 2: Induction of Nrf2 Target Genes by Representative Inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of Keap1-Nrf2 inhibitors. Below are protocols for key experiments typically employed in their characterization.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Binding

This assay is a common high-throughput screening method to identify compounds that disrupt the Keap1-Nrf2 interaction.[2][4][8]

Objective: To measure the ability of a test compound to inhibit the binding of a fluorescently labeled Nrf2 peptide to the Keap1 Kelch domain.

Materials:

  • Purified recombinant human Keap1 Kelch domain.

  • Fluorescently labeled (e.g., FITC) 16-mer Nrf2 peptide (sequence containing the ETGE motif).[10]

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • 384-well, low-volume, black, round-bottom plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In each well of the 384-well plate, add the fluorescently labeled Nrf2 peptide to a final concentration of ~10 nM.

  • Add the test compound at various concentrations.

  • Initiate the binding reaction by adding the Keap1 Kelch domain to a final concentration that yields a significant polarization window (e.g., 50-100 nM).

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Fluorescent Nrf2 Peptide - Keap1 Protein - Test Compound Dilutions start->prepare_reagents plate_setup Add Reagents to 384-well Plate: 1. Nrf2 Peptide 2. Test Compound prepare_reagents->plate_setup initiate_reaction Add Keap1 Protein to Initiate Binding plate_setup->initiate_reaction incubation Incubate at Room Temperature (30 min) initiate_reaction->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fp->data_analysis end End data_analysis->end

Figure 2: Workflow for a Fluorescence Polarization (FP) assay to screen for Keap1-Nrf2 inhibitors.
ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway.[11]

Objective: To quantify the induction of ARE-driven luciferase expression in response to treatment with a test compound.

Materials:

  • A stable cell line (e.g., HepG2) transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay) to account for any cytotoxic effects of the compound.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This assay is used to confirm the induction of endogenous Nrf2 target genes.

Objective: To measure the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HO-1) following treatment with a test compound.

Materials:

  • Cells of interest (e.g., primary hepatocytes, neuronal cells).

  • Test compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qRT-PCR master mix with a fluorescent dye (e.g., SYBR Green).

  • Primers for target genes and a housekeeping gene (e.g., GAPDH).

  • A real-time PCR instrument.

Procedure:

  • Treat cells with the test compound for an appropriate duration (e.g., 6-12 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using the specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

qRT_PCR_Workflow cell_treatment Cell Treatment with Test Compound rna_extraction Total RNA Extraction cell_treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR with Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis

Figure 3: Experimental workflow for quantifying Nrf2 target gene expression using qRT-PCR.

Conclusion and Future Directions

The development of small molecule inhibitors of the Keap1-Nrf2 PPI represents a promising therapeutic strategy for a wide range of diseases associated with oxidative stress. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such compounds. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as their evaluation in relevant in vivo models of disease. Furthermore, a deeper understanding of the tissue-specific regulation of the Keap1-Nrf2 pathway will be crucial for the development of targeted therapies with enhanced efficacy and reduced off-target effects.

References

Preliminary Efficacy of Keap1-Nrf2 Inhibitor Cpd16: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.

Pharmacological inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising therapeutic strategy for a range of diseases characterized by oxidative stress. This technical guide provides a preliminary overview of the efficacy of a small molecule Keap1-Nrf2 PPI inhibitor, referred to in the literature as compound 16 (Cpd16) . It is important to note that the designation "IN-16" is not widely cited in peer-reviewed literature; however, a bioactive peptide with the designation "Keap1-Nrf2-IN-16" is commercially available, though public efficacy data is limited. This document will focus on the available data for the small molecule Cpd16.

Data Presentation: In Vitro Efficacy of Cpd16

The following tables summarize the quantitative data available for the in vitro activity of Cpd16.

Table 1: Biochemical and Cellular Activity of Cpd16

ParameterValueCell Line/SystemReference
IC50 (Keap1 Binding) 2.7 µMTwo-dimensional fluorescence intensity distribution analysis (2D-FIDA)
ARE Luciferase Reporter Activity Dose-dependent increaseMurine Osteoblasts
NQO1 Enzyme Activity Significant increase at 1-25 µMMurine Osteoblasts
Cell Viability (24h treatment) No significant decrease at 0.2-25 µMMurine Osteoblasts

Table 2: Cpd16-Induced Nrf2 Target Gene Expression

Target GeneEffectCell LineReference
Heme Oxygenase-1 (HO-1) Increased expressionMurine Osteoblasts
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) Increased transcriptionMurine and Human Osteoblasts
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Increased transcriptionMurine and Human Osteoblasts

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Cpd16.

Keap1-Nrf2 Binding Assay (Fluorescence Polarization)

A common method for screening Keap1-Nrf2 PPI inhibitors is the Fluorescence Polarization (FP) assay.

  • Principle: This assay measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. A small, unbound fluorescent peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A test compound that inhibits the interaction will displace the fluorescent peptide, causing a decrease in polarization.

  • Protocol Outline:

    • A fluorescently labeled peptide containing the Nrf2 ETGE motif is incubated with purified Keap1 protein in an assay buffer.

    • The test inhibitor (e.g., Cpd16) is added at various concentrations.

    • The reaction is incubated to

Keap1-Nrf2-IN-16: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles and Methodologies for Investigating the Novel Peptide Inhibitor Keap1-Nrf2-IN-16

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of human diseases. Small molecule and peptide-based inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest for their potential to upregulate the cytoprotective Nrf2-dependent antioxidant response. This technical guide focuses on this compound, a novel peptide-based inhibitor. While specific quantitative data for this compound is not yet publicly available, this document provides a comprehensive overview of its known properties and presents established experimental protocols and representative data from analogous Keap1-Nrf2 peptide inhibitors. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to investigate and characterize this compound and similar compounds.

Introduction to the Keap1-Nrf2 Pathway

Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low basal levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This transcriptional activation leads to the production of a battery of cytoprotective enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which collectively fortify the cell's antioxidant defenses.[3][5]

The Keap1 protein is a homodimer, and its Kelch domain is responsible for binding to two specific motifs within the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[6] This "hinge and latch" mechanism is crucial for the precise regulation of Nrf2 activity.[6] Inhibitors of the Keap1-Nrf2 PPI, such as this compound, are designed to mimic the Nrf2 binding motifs and competitively disrupt this interaction, thereby stabilizing Nrf2 and activating the downstream antioxidant response.

This compound: A Novel Peptide Inhibitor

This compound is a biologically active peptide that has been identified as a binder of the Keap1 protein. Its primary sequence is Leu-Gln-Leu-Asp-Glu-Glu-Thr-Gly-Glu-Phe-Leu-Pro-Ile-Gln.

PropertyValue
Molecular Formula C₇₃H₁₁₄N₁₆O₂₆
Molecular Weight 1631.78 g/mol
Sequence Leu-Gln-Leu-Asp-Glu-Glu-Thr-Gly-Glu-Phe-Leu-Pro-Ile-Gln
Target Keap1
Mechanism of Action Putative competitive inhibitor of the Keap1-Nrf2 protein-protein interaction

Note: Quantitative binding affinity and cellular activity data for this compound are not publicly available at the time of this publication. The following sections provide representative protocols and data for the characterization of similar Keap1-Nrf2 peptide inhibitors.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments to characterize the binding affinity and cellular activity of Keap1-Nrf2 peptide inhibitors.

In Vitro Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

The FP assay is a robust, solution-based, homogeneous technique to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In this context, a fluorescently labeled Nrf2-derived peptide is used as the tracer, and the Keap1 Kelch domain is the protein. The binding of the tracer to the Keap1 Kelch domain results in a slower rotational motion and thus an increase in the polarization of the emitted light. Unlabeled peptide inhibitors, such as this compound, will compete with the tracer for binding to Keap1, leading to a decrease in the fluorescence polarization signal.

Materials:

  • Purified recombinant Keap1 Kelch domain protein

  • Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide)

  • Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.005% Tween-20, pH 7.4)

  • Test compound (this compound)

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound (this compound) in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include wells for positive control (Keap1 + tracer, no inhibitor) and negative control (tracer only).

  • Add the fluorescently labeled Nrf2 peptide to all wells at a fixed concentration (e.g., 10 nM).

  • Add the Keap1 Kelch domain protein to all wells except the negative control, at a fixed concentration (e.g., 50 nM).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Activity Assessment: Nrf2-ARE Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway. A stable cell line (e.g., HepG2) is engineered to express a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of Nrf2 by an inhibitor like this compound will lead to the transcription of the luciferase gene, and the resulting luminescence can be quantified.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Positive control (e.g., sulforaphane)

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (this compound) and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Remove the cell culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

Representative Quantitative Data for Keap1-Nrf2 Peptide Inhibitors

The following tables summarize representative binding affinity and cellular activity data for various Nrf2-derived peptide inhibitors from published literature. This data serves as a benchmark for the expected potency of peptide-based inhibitors of the Keap1-Nrf2 interaction.

Table 1: In Vitro Binding Affinity of Nrf2-Derived Peptides to Keap1

Peptide SequenceLengthAssayIC50 (µM)Kd (nM)Reference
Ac-LDEETGEFL-NH29-merFP0.194-[1]
Ac-DEETGEF-OH7-merFP-96[7]
Ac-DPETGEL-OH7-merFP-54[7]
GDEETGE7-merITC-4300[8]
Ac-LQLDEETGEFLPIQ-NH214-merFP0.298-[9]

Table 2: Cellular Activity of Nrf2-Derived Peptides

Peptide SequenceCell LineAssayEC50 (µM)Reference
St-DPETGEL-OHHEK293TNQO1 Induction~10[7]
Hybrid Peptide 1MDA-MB-231ARE-Luciferase~5[10]

Note: "Ac-" denotes N-terminal acetylation, "-NH2" denotes C-terminal amidation, and "St-" denotes N-terminal stearoylation. The specific experimental conditions for each reported value can be found in the corresponding reference.

Visualizations of Key Pathways and Workflows

Signaling Pathway of Keap1-Nrf2 Axis

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (Dimer) Nrf2->Keap1 Binds (ETGE/DLG motifs) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 CUL3-RBX1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Inhibitor This compound Inhibitor->Keap1 Inhibits Binding Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway under basal and inhibited conditions.

Experimental Workflow for FP-Based Inhibition Assay

FP_Workflow start Start prepare_reagents Prepare Reagents: - Keap1 Kelch Domain - Fluorescent Nrf2 Tracer - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Test Compound - Add Controls (Pos/Neg) prepare_reagents->plate_setup add_tracer Add Fluorescent Tracer to all wells plate_setup->add_tracer add_keap1 Add Keap1 to all wells (except Neg Control) add_tracer->add_keap1 incubate Incubate at RT (30-60 min) add_keap1->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_fp->analyze end End analyze->end

Caption: Workflow for determining IC50 using a fluorescence polarization assay.

Experimental Workflow for Cell-Based Luciferase Assay

Luciferase_Workflow start Start seed_cells Seed ARE-Luciferase Reporter Cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat cells with Test Compound and Controls incubate_overnight->treat_cells incubate_treatment Incubate for 24 hours treat_cells->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze Data Analysis: - Calculate Fold Induction - Determine EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for determining EC50 using a cell-based luciferase reporter assay.

Conclusion

This compound represents a promising new tool for the investigation of the Keap1-Nrf2 signaling pathway. As a peptide-based inhibitor, it offers a high degree of specificity for the Keap1 protein. While detailed characterization data for this specific molecule is pending, the experimental frameworks and representative data presented in this guide provide a solid foundation for its evaluation. The methodologies described herein, from in vitro binding assays to cell-based functional readouts, are essential for elucidating the potency and mechanism of action of this compound and other novel modulators of this critical cytoprotective pathway. Such investigations are paramount for the continued development of novel therapeutics targeting diseases with underlying oxidative stress pathology.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Keap1-Nrf2 Inhibitor: Compound 16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a range of diseases characterized by oxidative stress. Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) can mimic the effects of endogenous activators, leading to the upregulation of Nrf2-mediated gene expression.

This document provides detailed application notes and protocols for cell-based assays to evaluate the activity of Keap1-Nrf2 inhibitors, with a specific focus on Compound 16 (Cpd16) , a novel small molecule Nrf2 activator.

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1-Nrf2 PPI inhibitors like Compound 16.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_dimer Keap1 Dimer Nrf2 Nrf2 Keap1_dimer->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Cul3->Proteasome Degradation IN16 Compound 16 IN16->Keap1_dimer Inhibits Interaction ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_dimer Inactivates Maf sMaf Nrf2_nucleus->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds TargetGenes Cytoprotective Gene Transcription (e.g., NQO1, GCLM) ARE->TargetGenes Activates

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibitor action.

Quantitative Data for Compound 16

The following table summarizes the reported in vitro activity of Compound 16, a potent inhibitor of the Keap1-Nrf2 and Keap1-p62 protein-protein interactions.

ParameterValueAssay TypeReference
IC50 (Keap1-Nrf2 PPI)0.91 µMProtein-protein interaction assay
IC50 (Keap1-p-p62 PPI)1.8 µMProtein-protein interaction assay

Experimental Protocols

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of the Nrf2 pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of the ARE. Activation of Nrf2 leads to the expression of luciferase, which can be measured by adding a substrate and quantifying the resulting luminescence.

Workflow Diagram:

ARE_Reporter_Assay_Workflow start Seed ARE-reporter cells in 96-well plate treat Treat cells with Compound 16 (or control) start->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate read Measure luminescence add_substrate->read analyze Analyze data (Fold induction vs. control) read->analyze

Caption: Workflow for the ARE Luciferase Reporter Assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2-ARE-luciferase or a similar ARE reporter cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of Compound 16 in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the growth medium from the wells and replace it with fresh medium containing the desired concentrations of Compound 16. Include vehicle-only wells as a negative control and a known Nrf2 activator (e.g., tert-butylhydroquinone) as a positive control.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability (e.g., using a CellTiter-Glo assay or by normalizing to a co-transfected Renilla luciferase reporter).

    • Calculate the fold induction of ARE activity by dividing the normalized luminescence of the compound-treated wells by the normalized luminescence of the vehicle control wells.

    • Plot the fold induction as a function of the compound concentration and determine the EC50 value.

Nrf2 Nuclear Translocation Assay

This assay directly measures the movement of Nrf2 from the cytoplasm to the nucleus upon activation. This can be visualized and quantified using immunofluorescence microscopy or a high-content imaging system.

Workflow Diagram:

Nrf2_Translocation_Workflow start Seed cells on coverslips or in imaging plates treat Treat with Compound 16 start->treat incubate Incubate for 1-4 hours treat->incubate fix_perm Fix and permeabilize cells incubate->fix_perm block Block non-specific antibody binding fix_perm->block primary_ab Incubate with primary anti-Nrf2 antibody block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody and nuclear counterstain (DAPI) primary_ab->secondary_ab image Acquire images using fluorescence microscopy secondary_ab->image analyze Quantify nuclear vs. cytoplasmic Nrf2 fluorescence image->analyze

Caption: Workflow for the Nrf2 Nuclear Translocation Assay.

Protocol:

  • Cell Culture and Seeding:

    • Seed a suitable cell line (e.g., A549, HaCaT) onto glass coverslips in a 24-well plate or directly into a 96-well imaging plate.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound 16 for a shorter duration than the reporter assay (e.g., 1-4 hours), as Nrf2 translocation is an earlier event.

  • Immunofluorescence Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides or image the 96-well plate directly using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity of Nrf2 in the nucleus and the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates Nrf2 activation.

Western Blot Analysis of Nrf2 and Downstream Target Proteins

This method is used to assess the effect of Compound 16 on the protein levels of Nrf2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Compound 16 for an appropriate duration (e.g., 6-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the protein levels in compound-treated cells to those in vehicle-treated cells.

Conclusion

The assays described provide a comprehensive toolkit for characterizing the cellular activity of Keap1-Nrf2 PPI inhibitors like Compound 16. The ARE luciferase reporter assay offers a high-throughput method for screening and determining the potency of compounds. The Nrf2 nuclear translocation assay provides a direct visualization of on-target activity, while Western blotting confirms the upregulation of Nrf2

Application Notes and Protocols for ARE-luciferase Reporter Assay with Keap1-Nrf2-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In some cancers, somatic mutations in Keap1 or Nrf2 lead to constitutive activation of Nrf2, promoting cancer cell survival and chemoresistance. Consequently, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target.

This document provides detailed application notes and protocols for utilizing an Antioxidant Response Element (ARE) luciferase reporter assay to screen for and characterize inhibitors of the Keap1-Nrf2 pathway, with a specific focus on the small molecule inhibitor Keap1-Nrf2-IN-16 (also known as R16 or Nrf2-IN-3).

Principle of the ARE-luciferase Reporter Assay

The ARE-luciferase reporter assay is a cell-based assay used to quantify the transcriptional activity of Nrf2. The principle of this assay involves the use of a plasmid vector containing a luciferase reporter gene (e.g., from Firefly or Renilla) under the transcriptional control of a minimal promoter fused with multiple copies of the ARE sequence. When this reporter construct is introduced into host cells, the activation of the endogenous Nrf2 pathway leads to the binding of Nrf2 to the ARE sequences, driving the expression of the luciferase gene. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the level of Nrf2 transcriptional activity. This system provides a sensitive and quantitative method to screen for compounds that modulate the Keap1-Nrf2 pathway.

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor that has been shown to selectively target cancer cells with mutations in the KEAP1 gene. Unlike many Nrf2 activators that are electrophilic and can have off-target effects, IN-16 is a non-covalent inhibitor. It functions by binding to mutant Keap1 proteins, restoring their ability to interact with Nrf2 and thereby promoting Nrf2's proteasomal degradation. This leads to a reduction in the high basal levels of Nrf2 activity observed in KEAP1-mutant cancer cells.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in an ARE-luciferase reporter assay. Below is a summary of reported IC50 values for IN-16 in various lung cancer cell lines harboring different KEAP1 mutations.

Cell LineKEAP1 MutationARE-luciferase Assay IC50 (µM)
A549G333C6.5
H1648G364C7.3
H322R470S5.7

Data synthesized from publicly available information.

Signaling Pathway and Experimental Workflow Diagrams

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Electrophiles Keap1 Keap1 (Dimer) Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_Ub Nrf2-Ub Nrf2->Nrf2_Ub Ubiquitination Nrf2->Nrf2_translocation Translocation Ub Ubiquitin Proteasome Proteasome Nrf2_Ub->Proteasome Degradation Nucleus Nucleus ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Transcription IN16 This compound Mutant_Keap1 Mutant Keap1 IN16->Mutant_Keap1 Binds & Restores Function Mutant_Keap1->Nrf2 Impaired Binding Nrf2_translocation->ARE Binds

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of IN-16.

Experimental Workflow for ARE-luciferase Reporter Assay

Application Notes and Protocols for qPCR Analysis of Nrf2 Target Genes Following Keap1-Nrf2-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or chemical inducers, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This disruption prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in detoxification and antioxidant defense, such as heme oxygenase 1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM).

Keap1-Nrf2-IN-16 is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction, thereby activating the Nrf2 signaling pathway. This application note provides a detailed protocol for utilizing this compound to induce Nrf2 target gene expression in a cellular model and subsequently quantify these changes using quantitative polymerase chain reaction (qPCR).

Key Nrf2 Target Genes for Analysis

  • HMOX1 (Heme Oxygenase 1): An enzyme that catalyzes the degradation of heme, producing antioxidant biliverdin, iron, and carbon monoxide.

  • NQO1 (NAD(P)H Quinone Dehydrogenase 1): A cytosolic flavoprotein that detoxifies quinones and protects against oxidative stress.

  • GCLC (Glutamate-Cysteine Ligase Catalytic Subunit): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant.

  • GCLM (Glutamate-Cysteine Ligase Modifier Subunit): A regulatory subunit that enhances the catalytic efficiency of GCLC.

Signaling Pathway and Experimental Overview

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation IN16 This compound IN16->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Target_Genes Target Genes (HMOX1, NQO1, etc.) ARE->Target_Genes Transcription

Figure 1: Keap1-Nrf2 signaling pathway and the action of this compound.

Experimental Protocol

This protocol outlines the steps for treating a human cell line (e.g., A549, HEK293) with this compound, followed by RNA extraction, cDNA synthesis, and qPCR analysis of Nrf2 target genes.

Materials

  • Human cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • DNase I

  • Reverse transcription kit for cDNA synthesis

  • SYBR Green qPCR master mix

  • Nuclease-free water

  • qPCR primers for target genes (HMOX1, NQO1, GCLC, GCLM) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR-compatible plates and seals

  • Real-time PCR instrument

Primer Sequences for Human Nrf2 Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HMOX1CAGGCAGAGAATGCTGAGTTCGCTTCACATAGCGCTGCA
NQO1AGATGATTGGGCAAGTCGTCCAGAAAGGACCCTTGC
GCLCGGCACAGGTAAAACCAAATAGACACAGGACCAACCGGAC
GCLMGACAAAACATCAGTAAAGGACTGGTTTGGTTTCAGGTGAG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Procedure

1. Cell Culture and Treatment

1.1. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. 1.2. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. 1.3. Once the desired confluency is reached, treat the cells with this compound at the desired concentration (e.g., 1 µM, 5 µM, 10 µM). A dose-response experiment is recommended to determine the optimal concentration. 1.4. Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control. 1.5. Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound and Vehicle Control cell_culture->treatment incubation Incubation (e.g., 6, 12, 24h) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for qPCR analysis of Nrf2 target genes.

2. RNA Extraction

2.1. After the incubation period, wash the cells with ice-cold PBS. 2.2. Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. 2.3. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. 2.4. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

3. cDNA Synthesis

3.1. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

4. qPCR Analysis

4.1. Prepare the qPCR reaction mix by combining the SYBR Green qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water. 4.2. Set up the reactions in a qPCR plate in triplicate for each sample and primer set. Include no-template controls (NTCs) for each primer pair. 4.3. Perform the qPCR using a real-time PCR instrument with a standard cycling program:

  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 60 seconds
  • Melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis

5.1. Determine the cycle threshold (Ct) values for each gene in each sample. 5.2. Calculate the relative gene expression using the ΔΔCt method:

  • ΔCt = Ct(target gene) - Ct(reference gene)
  • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)
  • Fold Change = 2^(-ΔΔCt)

Data Presentation

The quantitative data should

Troubleshooting & Optimization

Potential off-target effects of Keap1-Nrf2-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Keap1-Nrf2-IN-16. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a protein-protein interaction (PPI) inhibitor. Under basal conditions, the Keap1 protein targets the Nrf2 transcription factor for degradation. This compound is intended to disrupt the interaction between Keap1 and Nrf2, thereby preventing Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. This mechanism is distinct from electrophilic Nrf2 activators, which typically work by covalently modifying cysteine residues on Keap1.

Q2: What are the potential off-target effects of a Keap1-Nrf2 PPI inhibitor like this compound?

A2: While PPI inhibitors are designed for greater specificity compared to electrophilic compounds, potential off-target effects should still be considered. These may include:

  • Binding to other Kelch-domain-containing proteins: The human genome contains numerous Kelch-like proteins, and a small molecule inhibitor might interact with the Kelch domains of proteins other than Keap1.

  • Interaction with other signaling pathways: The Keap1-Nrf2 pathway has crosstalk with other cellular signaling pathways, such as NF-κB. Modulation of the Keap1-Nrf2 axis could have unintended consequences on these related pathways.

  • Release of other Keap1-interacting proteins: Keap1 is known to interact with proteins other than Nrf2. Disruption of the Keap1-Nrf2 complex might also affect the binding and function of these other proteins.

Q3: How can I assess the specificity of this compound in my experiments?

A3: Several experimental approaches can be used to evaluate the specificity of this compound:

  • Target engagement assays: Confirm direct binding to Keap1 using techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).

  • Selectivity profiling: Screen the compound against a panel of other Kelch-domain-containing proteins or a broader panel of kinases and other enzymes to identify potential off-target binding.

  • Nrf2-knockout models: Utilize Nrf2 knockout or knockdown cells or animals to verify that the observed effects of the compound are indeed Nrf2-dependent.

  • Transcriptomic or proteomic analysis: Perform RNA-seq or mass spectrometry-based proteomics to get a global view of the changes in gene or protein expression following treatment with the compound. This can reveal the activation of unintended pathways.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent Nrf2 activation 1. Compound instability or degradation.2. Suboptimal compound concentration.3. Cell line variability.1. Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer.2. Perform a dose-response experiment to determine the optimal concentration for Nrf2 activation in your specific cell line.3. Different cell lines may have varying levels of Keap1 and Nrf2, leading to different responses. Test the compound in multiple cell lines if possible.
Observed cellular toxicity 1. Off-target effects.2. High compound concentration.1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the compound.2. Lower the concentration of this compound to a non-toxic range while still observing Nrf2 activation.3. Investigate potential off-targets as described in the FAQs.
Discrepancy between in vitro and in vivo results 1. Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism).2. Different mechanisms of regulation in a whole organism.1. Assess the pharmacokinetic properties of this compound if possible.2. Consider that the in vivo environment is more complex, with potential for metabolism and interaction with other systems that are not present in cell culture.
Nrf2-independent effects observed 1. Off-target binding to other proteins.1. Use Nrf2-knockout or knockdown models to confirm if the observed effect is dependent on Nrf2.2. Perform selectivity profiling to identify potential off-target proteins.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a generic Keap1-Nrf2 PPI inhibitor. Researchers should generate their own data for this compound.

Table 1: In Vitro Activity

AssayParameterValue
Fluorescence Polarization (FP)IC5050 nM
Isothermal Titration Calorimetry (ITC)Kd25 nM
Cellular Nrf2 Accumulation (EC50)EC50200 nM

Table 2: Selectivity Profile

TargetBinding Affinity (Kd)
Keap1 25 nM
Kelch-like protein A> 10 µM
Kelch-like protein B> 10 µM
Kinase Panel (100 kinases)No significant inhibition at 1 µM

Experimental Protocols

1. Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.

  • Principle: A fluorescently labeled Nrf2 peptide will have a high fluorescence polarization value when bound to the larger Keap1 protein. An inhibitor that disrupts this interaction will cause a decrease in the polarization value.

  • Materials:

    • Purified Keap1 protein

    • Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Test compound (this compound)

    • 384-well black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations to the appropriate wells.

    • Add the Keap1 protein to all wells except the negative control.

    • Incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled Nrf2 peptide to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Cellular Nrf2 Accumulation Assay

This assay determines the ability of a compound to induce Nrf2 accumulation in cells.

  • Principle: Inhibition of Keap1-mediated degradation leads to an increase in cellular Nrf2 protein levels, which can be quantified by Western blotting or immunofluorescence.

  • Materials:

    • Cell line of interest (e.g., HEK293T, A549)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Lysis buffer

    • Primary antibody against Nrf2

    • Secondary antibody (HRP-conjugated for Western blot, fluorescently labeled for immunofluorescence)

    • Imaging system (for Western blot or fluorescence microscopy)

  • Procedure (Western Blot):

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours).

    • Lyse the cells and collect the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-Nrf2 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination IN16 This compound IN16->Keap1 Inhibits Binding sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Genes Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Mitigating cytotoxicity of Keap1-Nrf2-IN-16 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Keap1-Nrf2-IN-16 in their experiments. The information is designed to address specific issues that may arise, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] this compound is a non-covalent inhibitor that binds to the Kelch domain of Keap1, the same domain to which Nrf2 binds. This competitive inhibition prevents the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[3]

Q2: What are the expected downstream effects of treating cells with this compound?

Treatment of cells with this compound is expected to lead to a time- and concentration-dependent activation of the Nrf2 pathway. This includes:

  • Increased nuclear accumulation of Nrf2.

  • Upregulation of Nrf2 target genes, such as Heme Oxygenase-1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[3][4]

  • Enhanced antioxidant capacity, including increased levels of glutathione (GSH).

  • Attenuation of inflammatory responses, for example, by reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in response to stimuli such as lipopolysaccharide (LPS).

Q3: How should I prepare and store this compound?

For most in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[5] It is recommended to aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Mitigating Cytotoxicity at High Concentrations

High concentrations of small molecule inhibitors can sometimes lead to off-target effects and cytotoxicity. While specific cytotoxicity data for this compound at high concentrations is not extensively published, the following troubleshooting guide provides strategies to assess and mitigate potential cytotoxicity.

Problem 1: Observed Cytotoxicity at High Concentrations of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects High concentrations of any small molecule can lead to binding to unintended cellular targets, causing toxicity. Non-covalent inhibitors like this compound are generally considered to have a better safety profile than reactive, electrophilic inhibitors.[6][7] However, off-target effects are still possible. Solution: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired Nrf2 activation without significant cytotoxicity. Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls for cytotoxicity.
Solubility Issues and Compound Precipitation This compound is hydrophobic and may precipitate out of solution at high concentrations in aqueous culture media, even when diluted from a DMSO stock. Precipitated compound can cause physical stress to cells and lead to inaccurate results in viability assays. Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the solubility limit of the compound in your specific cell culture medium. Consider using a lower concentration or exploring formulation strategies such as the use of solubilizing agents or delivery vehicles like liposomes, though this would require significant experimental optimization.[8][9][10][11]
Cell Line Sensitivity Different cell lines can have varying sensitivities to small molecules due to differences in metabolism, membrane transport, and expression of potential off-targets. Solution: If significant cytotoxicity is observed, consider testing the compound in a different cell line to determine if the effect is cell-type specific.[12] It is also good practice to perform a baseline cytotoxicity screen in the chosen cell line before proceeding with functional assays.
Prolonged Incubation Times The cytotoxic effects of a compound can be time-dependent. Solution: Perform a time-course experiment to determine the optimal incubation time for Nrf2 activation while minimizing cytotoxicity. It may be possible to achieve significant Nrf2 activation at shorter time points before cytotoxicity becomes apparent.

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing cell viability. It is crucial to optimize seeding density and incubation times for your specific cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle control (DMSO only) and untreated control wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
11.2297.6%
51.1894.4%
101.1088.0%
250.9576.0%
500.6249.6%
1000.2520.0%

2. Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol is for quantifying the activation of the Nrf2 pathway.

  • Materials:

    • Cells stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct

    • Complete cell culture medium

    • This compound

    • DMSO

    • 96-well white opaque plates

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

    • Luminometer

  • Procedure:

    • Seed the ARE-reporter cell line in a 96-well white plate.

    • Treat the cells with various concentrations of this compound as described in the cytotoxicity assay protocol.

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Express the results as fold induction over the vehicle-treated control.

Table 2: Example Data Presentation for Nrf2 Activation Assay

Concentration (µM)Luminescence (RLU)Fold Induction
0 (Vehicle)15,0001.0
0.130,0002.0
175,0005.0
5150,00010.0
10180,00012.0

Visualizations

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Dimer) Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented for Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation IN16 This compound IN16->Keap1 Inhibits Interaction Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Cytoprotective Genes (HMOX1, NQO1, etc.) ARE->Genes Induces Transcription Troubleshooting_Workflow Start High Cytotoxicity Observed with This compound Check_Conc Is the lowest effective concentration being used? Start->Check_Conc Check_Sol Is the compound precipitating in the media? Check_Conc->Check_Sol Yes Optimize_Conc Optimize concentration: Perform dose-response for Nrf2 activation and cytotoxicity. Check_Conc->Optimize_Conc No Check_Cell Is the cell line known to be sensitive? Check_Sol->Check_Cell No Optimize_Sol Address solubility: Visually inspect, determine solubility limit, consider formulation strategies. Check_Sol->Optimize_Sol Yes Check_Time Is the incubation time prolonged? Check_Cell->Check_Time No Optimize_Cell Consider cell line: Test in an alternative cell line or perform baseline cytotoxicity screen. Check_Cell->Optimize_Cell Yes Optimize_Time Optimize incubation time: Perform a time-course experiment. Check_Time->Optimize_Time Yes End Cytotoxicity Mitigated Check_Time->End No Optimize_Conc->End Optimize_Sol->End Optimize_Cell->End Optimize_Time->End

References

Technical Support Center: Refining Keap1-Nrf2 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "Keap1-Nrf2-IN-16" is not publicly available. This technical support guide is based on established principles and data from well-characterized Keap1-Nrf2 modulators. Researchers should adapt these guidelines to the specific properties of their compound of interest.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in developing and refining long-term treatment strategies targeting the Keap1-Nrf2 signaling pathway.

General Troubleshooting Guide

This section addresses specific issues that may arise during long-term experiments with Keap1-Nrf2 modulators.

Question Answer
Compound Solubility and Stability
My compound is poorly soluble in aqueous solutions for in vivo administration. What are my options?Many small molecule Nrf2 activators have poor water solubility. Vehicle optimization is critical. Start with common biocompatible solvents like DMSO, but ensure the final concentration in the dosing solution is low (typically <5%) to avoid toxicity. Consider formulating the compound in a co-solvent system (e.g., DMSO and polyethylene glycol) or as a suspension in vehicles like carboxymethylcellulose. For dietary administration, ensure the compound is stable during food pellet preparation and storage.
I am observing variable results, which I suspect might be due to compound degradation. How can I check this?Stability testing is essential. Assess the stability of your compound in the chosen vehicle at the storage and administration temperatures over the time course of your experiment. Use analytical methods like HPLC to quantify the compound's concentration in freshly prepared and stored solutions. For dietary formulations, analyze compound levels in the feed at the beginning and end of the study period.
Inconsistent Nrf2 Activation
I am not seeing consistent upregulation of Nrf2 target genes (e.g., Nqo1, Hmox1) in my target tissue. What could be the cause?Several factors could be at play: 1) Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. Conduct a pilot PK study to determine the compound's bioavailability and half-life. 2) Dosing Regimen: The dose might be too low, or the dosing frequency may be inadequate. Refer to the data tables below for guidance from similar compounds. 3) Time-course of Activation: Nrf2 activation can be transient.[1] Perform a time-course experiment (e.g., collect tissues at 2, 6, 12, and 24 hours post-dose) to identify the peak response time for gene and protein expression. 4) Age and Sex of Animals: The endogenous Nrf2 activation capacity can decline with age.[2] Ensure your animal cohorts are appropriately matched.
Nrf2 activation is observed at early time points but seems to diminish over the course of a multi-week or multi-month study. Why is this happening?This could be due to cellular adaptation or tolerance . Prolonged activation of the Nrf2 pathway can lead to feedback mechanisms that dampen the response. It is crucial to monitor Nrf2 target gene and protein expression at multiple time points throughout the long-term study (e.g., monthly) to assess the sustainability of the activation. Consider the possibility of metabolic adaptation , where the animal's metabolism of the compound changes over time.
Off-Target Effects and Toxicity
I am observing unexpected toxicity or phenotypes in my long-term in vivo study. How can I determine if these are off-target effects?Many Nrf2 activators are electrophilic and can react with other proteins besides Keap1, leading to off-target effects.[2][3] To investigate this: 1) Use Nrf2-knockout (KO) animals: If the observed toxicity persists in Nrf2-KO mice treated with your compound, it is likely an off-target effect.[4] 2) Test a structurally unrelated Nrf2 activator: If a different class of Nrf2 activator does not produce the same adverse effects, it points towards an off-target mechanism of your specific compound. 3) Dose-response studies: High doses are more likely to cause off-target effects and toxicity.[3] Determine the minimum effective dose to minimize this risk.
My in vitro results are promising, but the compound is toxic in vivo even at low doses. What should I do?Bioavailability and metabolism are key considerations. The compound might be metabolized into a toxic byproduct in vivo.[5] Consider performing metabolite identification studies. The chosen administration route could also lead to localized toxicity. If using oral gavage, assess for gastrointestinal distress. If using intraperitoneal injection, check for peritonitis. Switching to dietary administration may provide a more sustained and less toxic exposure.

Frequently Asked Questions (FAQs)

Question Answer
What is the rationale for long-term activation of the Nrf2 pathway?The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant and cytoprotective response.[6] Chronic diseases such as neurodegenerative disorders, cardiovascular diseases, and some cancers are often associated with persistent oxidative stress and inflammation.[7] The rationale is that sustained, low-level activation of Nrf2 can bolster the endogenous defense mechanisms, thereby mitigating the chronic damage associated with these conditions.
Are there risks associated with long-term Nrf2 activation?Yes. The Keap1-Nrf2 pathway is a "double-edged sword".[8] While its activation is protective in normal cells, constitutive activation of Nrf2 is observed in several cancers, where it can promote cancer cell survival and resistance to chemotherapy.[8][9] Therefore, long-term systemic Nrf2 activation could potentially increase the risk of cancer or promote the growth of nascent tumors.[2] This is a critical consideration for any long-term therapeutic strategy.
How do I choose the right animal model for my long-term study?The choice of model depends on your research question. For studying age-related diseases, aged animals are more appropriate. To investigate Nrf2-specific effects, the use of Nrf2-knockout mice alongside wild-type controls is highly recommended.[4] For cancer-related studies, various genetic or carcinogen-induced models are available.[3]
What are the most reliable biomarkers for monitoring Nrf2 activation in vivo over a long period?Monitoring a single biomarker is often insufficient. A robust approach involves a panel of Nrf2 target genes and proteins. For gene expression (qPCR): Nqo1, Hmox1, Gclc, and Gclm are reliable targets.[10][11] For protein expression (Western Blot/IHC): NQO1 and HMOX-1 are commonly used.[2] Measuring total and nuclear Nrf2 levels can also be informative, though technically challenging due to its rapid turnover.[9] Functional assays, such as measuring glutathione levels, can also provide insight into the downstream effects of Nrf2 activation.
How do I translate an effective dose from a mouse study to other species?Dose translation between species is not based on body weight alone. It is more accurately calculated based on body surface area. The FDA provides guidance and conversion factors for this purpose. However, these are estimations, and thorough safety and efficacy studies are required for each species.[12]

Data Presentation: Nrf2 Activator Dosing in Long-Term Rodent Studies

The following tables summarize dosing information for commonly studied Nrf2 activators.

Table 1: Sulforaphane (SFN)

Animal ModelDoseAdministration RouteStudy DurationReference
C57BL/6 Mice0.5 g/kg in dietDietary18-20 weeks[12]
A/J and LSL-K-rasG12D/+ Mice12.5 mg/kgIntraperitoneal13 weeks (post-tumor induction)[3][13]
C57BL/6 Mice0.5 mg/kg/daySubcutaneous23 days[4]
NIH/3T3 Fibroblasts (in vitro)1.5 - 48 µMIn culture medium7 days[14]

Table 2: Dimethyl Fumarate (DMF)

Animal ModelDoseAdministration RouteStudy DurationReference
Rats (fDTH-EAE model)15 mg/kg (twice daily)Oral gavage18 weeks[15]
Rats (Stroke model)12.5 - 50 mg/kg (daily or twice daily)Oral gavageVaries (days to weeks)[8]
Humans (RRMS)240 mg (twice daily)OralUp to 13 years[6][16]

Table 3: Bardoxolone Methyl (BARD)

Animal ModelDoseAdministration RouteStudy DurationReference
Cynomolgus Monkeys5, 30, and 300 mg/kg (once daily)Oral12 months[5]
Mice (Obesity model)10 mg/kg/dayNot specifiedNot specified[17]
Nude Mice (Pancreatic cancer model)7.5 mg/kg/dayNot specified28 days[18]
Humans (Advanced solid tumors)900 mg/day (21 of 28 days)OralMultiple cycles[19]

Mandatory Visualizations

Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (Dimer) Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Ub Ubiquitin Stress Oxidative/Electrophilic Stress Stress->Keap1 Inhibits Activator Nrf2 Activator (e.g., this compound) Activator->Keap1 Inhibits sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds TargetGenes Cytoprotective Genes (NQO1, HMOX1, GCLC) ARE->TargetGenes Transcription

Caption: The Keap1-Nrf2 signaling pathway under basal and stressed conditions.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Endpoint & Interim Analysis cluster_conclusion Phase 4: Data Interpretation A Select Animal Model (e.g., C57BL/6, Nrf2-KO) B Acclimate Animals (1-2 weeks) A->B C Randomize into Treatment Groups (Vehicle, Compound) B->C D Daily Dosing (e.g., Oral Gavage, Diet) C->D E Monitor Animal Health (Weight, Behavior) D->E F Tissue Collection (Interim & Final Timepoints) D->F G Biomarker Analysis F->G H qPCR (Nqo1, Hmox1) G->H I Western Blot (NQO1, Nrf2) G->I J IHC (NQO1) G->J K Statistical Analysis & Conclusion H->K I->K J->K

Caption: A typical experimental workflow for a long-term in vivo study.

Troubleshooting Logic

Troubleshooting_Tree Start Unexpected Result (e.g., No Efficacy, Toxicity) NoEfficacy Is Nrf2 Pathway Activated in Target Tissue? Start->NoEfficacy No Efficacy Toxicity Is Toxicity Present in Nrf2-KO Animals? Start->Toxicity Toxicity CheckPK Check Compound Stability & Bioavailability (PK Study) NoEfficacy->CheckPK No WrongMechanism Hypothesis May Be Incorrect (Nrf2-independent phenotype) NoEfficacy->WrongMechanism Yes IncreaseDose Optimize Dose & Regimen (Time-course, Dose-response) CheckPK->IncreaseDose OffTarget Likely Off-Target Effect Toxicity->OffTarget Yes OnTarget Toxicity is Nrf2-Mediated (e.g., Reductive Stress) Toxicity->OnTarget No ReduceDose Reduce Dose / Optimize Formulation & Route OffTarget->ReduceDose Reevaluate Re-evaluate Therapeutic Window & Strategy OnTarget->Reevaluate

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Detailed Experimental Protocols

General Protocol for a Long-Term In Vivo Study

This protocol provides a general framework. Specific details should be optimized for the compound and animal model being used.

  • Animal Model and Housing:

    • Select an appropriate mouse strain (e.g., C57BL/6) and age for the study. Justify the choice based on the disease model.

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Acclimate animals for at least one week before the start of the experiment.

  • Compound Formulation and Administration:

    • Formulation: Prepare the Keap1-Nrf2 modulator in a sterile, biocompatible vehicle. For oral gavage, a common vehicle is 0.5% carboxymethylcellulose with 0.1% Tween 80 in water. For dietary administration, the compound can be mixed into the rodent chow by a specialized provider.

    • Administration:

      • Oral Gavage: Administer the compound once daily at a consistent time. The volume should be based on the animal's body weight (e.g., 10 mL/kg).

      • Dietary Admixture: Provide the specially formulated chow to the animals. Measure food consumption to estimate the daily dose received.

    • Dose Selection: The dose should be based on preliminary dose-finding studies to determine a level that is both effective and well-tolerated.

  • Study Groups and Duration:

    • Include at least four groups:

      • Wild-Type + Vehicle

      • Wild-Type + Compound

      • Nrf2-KO + Vehicle (if available)

      • Nrf2-KO + Compound (if available)

    • The study duration should be appropriate for the disease model, ranging from several weeks to months.

  • Monitoring:

    • Monitor animal health daily. Record body weight weekly.

    • At designated interim and final time points, euthanize a subset of animals.

    • Collect blood (for plasma analysis) and tissues of interest. Snap-freeze a portion of the tissue in liquid nitrogen for molecular analysis and fix another portion in 10% neutral buffered formalin for histology.

Protocol for Nrf2 Target Gene Analysis by qPCR
  • RNA Extraction:

    • Homogenize ~20-30 mg of frozen tissue using a bead mill homogenizer.

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • Use validated primers for Nrf2 target genes (Nqo1, Hmox1, Gclc) and a stable housekeeping gene (e.g., Actb, Gapdh). An example primer set for mouse Nqo1 is Forward: 5'-GCCCGCATGCAGATCCT-3' and Reverse: 5'-GGTCTCCTCCCAGACGGTTT-3'.[20]

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control group.[21]

Protocol for Protein Analysis by Western Blot
  • Protein Extraction:

    • Homogenize ~30-50 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against NQO1, HMOX-1, or Nrf2 overnight at 4°C.[2][22] Use an antibody against GAPDH or β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

Protocol for Protein Localization by Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Process formalin-fixed tissues and embed them in paraffin.

    • Cut 5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.[1][23]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.[1] This is crucial for nuclear antigens like Nrf2.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[23]

    • Block non-specific binding using a serum-based blocking solution (e.g., 5% normal goat serum).

    • Incubate sections with the primary antibody (e.g., anti-NQO1) overnight at 4°C.

    • Wash the slides and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC reagent).[1]

    • Develop the signal with a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

    • Counterstain with hematoxylin to visualize nuclei.

  • Imaging and Analysis:

    • Dehydrate the sections, clear with xylene, and coverslip.

    • Image the slides using a brightfield microscope and quantify the staining intensity and distribution using image analysis software.

References

Validation & Comparative

Cross-Validation of Keap1-Nrf2 Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the activity of various small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction. While specific quantitative data for Keap1-Nrf2-IN-16 was not publicly available at the time of this review, this guide offers a cross-validation framework using data from other well-characterized inhibitors in different cell lines.

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, making the Keap1-Nrf2 interaction an attractive target for therapeutic intervention.[1][2]

This guide summarizes the activity of several Keap1-Nrf2 protein-protein interaction (PPI) inhibitors across different cancer cell lines, providing a basis for cross-validation and comparison.

Comparative Activity of Keap1-Nrf2 PPI Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected Keap1-Nrf2 inhibitors in various cell lines. These values represent the concentration of the inhibitor required to inhibit 50% of the Keap1-Nrf2 interaction or to elicit 50% of the maximum cellular response (e.g., Nrf2-dependent gene expression), respectively.

InhibitorCell LineAssay TypeEndpointIC50/EC50 (µM)Reference
ML385A549 (Lung Carcinoma)Luciferase Reporter AssayNrf2 Transcriptional Activity~5[4]
MSU38225A549 (Lung Carcinoma)Western BlotNrf2 Protein Level~5[5]
MSU38225MCF-7 (Breast Adenocarcinoma)Western BlotNrf2 Protein Level>5[5]
RTA 405A549 (Lung Carcinoma)Cell Growth AssayGrowth Inhibition (GI50)Not specified[4]
RTA 405Various Cancer Cell LinesCaspase-3/7 AssayApoptosis InductionNot specified[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Inhibitor Keap1-Nrf2 Inhibitor Inhibitor->Keap1 Blocks Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity & Viability Assays cluster_data Data Analysis start Seed Cells (e.g., A549, MCF7, HepG2) treatment Treat with Keap1-Nrf2 Inhibitor start->treatment nrf2_activation Nrf2 Activation Assay (e.g., Luciferase Reporter, qPCR) treatment->nrf2_activation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability analysis Determine IC50/EC50 Values nrf2_activation->analysis cell_viability->analysis comparison Compare Activity Across Cell Lines analysis->comparison

Caption: A generalized experimental workflow for cross-validating Keap1-Nrf2 inhibitor activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the activity of Keap1-Nrf2 inhibitors.

Nrf2 Activation Assays

1. ARE-Luciferase Reporter Assay: This assay measures the transcriptional activity of Nrf2.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, or HepG2) stably or transiently transfected with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the Keap1-Nrf2 inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.

2. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes: This method quantifies the mRNA expression of Nrf2 downstream target genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HMOX1).

  • Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described above. After the incubation period, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Cell Viability Assays

1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the inhibitor for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

  • Assay Procedure: Following inhibitor treatment, add the CellTiter-Glo® reagent directly to the cell culture wells.

  • Luminescence Measurement: After a short incubation to lyse the cells and stabilize the luminescent signal, measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells.

By employing these standardized protocols, researchers can generate robust and comparable data to effectively evaluate and cross-validate the activity of Keap1-Nrf2 inhibitors across different cellular contexts, facilitating the identification of promising therapeutic candidates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.